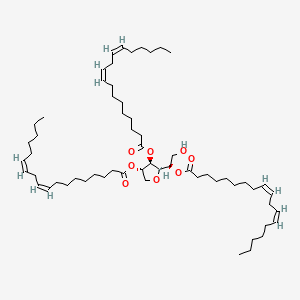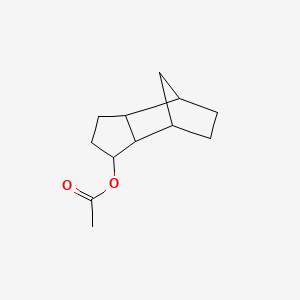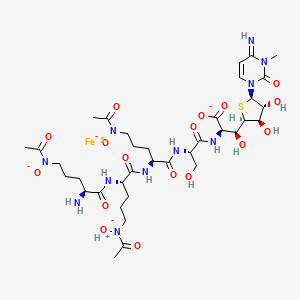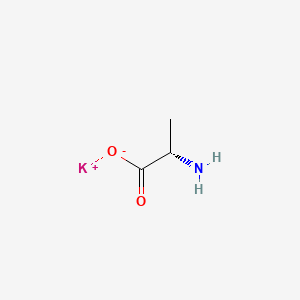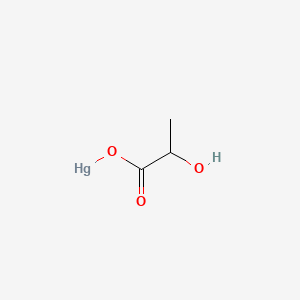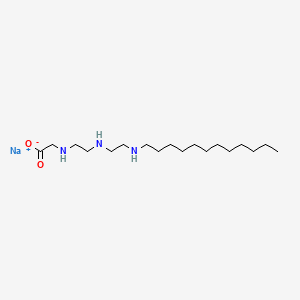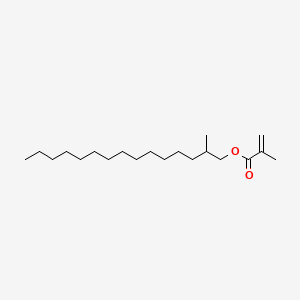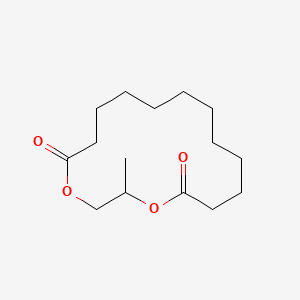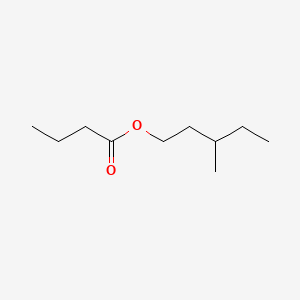
3-Methylpentyl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpentyl butyrate: is an ester compound with the molecular formula C₁₀H₂₀O₂. Esters are known for their pleasant odors and are often used in the fragrance and flavor industries. This particular ester is derived from butyric acid and 3-methylpentanol, giving it a fruity aroma that makes it valuable in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methylpentyl butyrate can be synthesized through the esterification reaction between butyric acid and 3-methylpentanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous reactors may be used to maintain a steady production rate. The reaction mixture is often subjected to distillation to purify the ester from any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: 3-Methylpentyl butyrate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield butyric acid and 3-methylpentanol.
Transesterification: This ester can participate in transesterification reactions with other alcohols to form different esters.
Reduction: Although less common, esters can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products:
Hydrolysis: Butyric acid and 3-methylpentanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Chemistry: 3-Methylpentyl butyrate is used as a model compound in studies involving esterification and transesterification reactions. It helps in understanding the kinetics and mechanisms of these reactions .
Biology and Medicine:
Industry: This compound is widely used in the fragrance and flavor industry due to its fruity aroma. It is used in the formulation of perfumes, food flavorings, and cosmetic products .
Mecanismo De Acción
The primary mechanism by which 3-Methylpentyl butyrate exerts its effects is through its interaction with olfactory receptors, which are responsible for detecting odors. The ester binds to these receptors, triggering a signal transduction pathway that results in the perception of a fruity smell .
Comparación Con Compuestos Similares
Methyl butyrate: Another ester with a fruity aroma, commonly used in flavorings.
Ethyl butyrate: Known for its pineapple-like smell, used in food and beverages.
Isopentyl acetate: Has a banana-like odor, used in flavorings and fragrances.
Uniqueness: 3-Methylpentyl butyrate is unique due to its specific combination of butyric acid and 3-methylpentanol, which gives it a distinct fruity aroma that is different from other esters. Its specific structure also influences its reactivity and applications in various fields .
Propiedades
Número CAS |
84254-83-1 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
3-methylpentyl butanoate |
InChI |
InChI=1S/C10H20O2/c1-4-6-10(11)12-8-7-9(3)5-2/h9H,4-8H2,1-3H3 |
Clave InChI |
GZWUADMYQBNKGP-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OCCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]-](/img/structure/B15175550.png)
